molecular formula C10H12Cl6Si2 B008986 Bis(trichlorosilylethyl)benzene,tech-95 CAS No. 107602-27-7

Bis(trichlorosilylethyl)benzene,tech-95

Cat. No.: B008986
CAS No.: 107602-27-7
M. Wt: 401.1 g/mol
InChI Key: YWZBJEJYRKRXHI-UHFFFAOYSA-N
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Description

Bis(trichlorosilylethyl)benzene, tech-95 is a silicon-based organochlorine compound with the molecular formula C₁₀H₂₀Cl₆Si₂ and a molecular weight of 409.15 g/mol . Its structure consists of a benzene ring substituted with two ethyl groups, each terminating in a trichlorosilyl (–SiCl₃) moiety. The "tech-95" designation indicates a technical-grade purity of 95%, commonly used in industrial applications.

This compound is primarily employed as a coupling agent or intermediate in silicone polymer synthesis and surface modification due to the high reactivity of its trichlorosilyl groups. These groups readily undergo hydrolysis and condensation reactions, forming siloxane bonds critical in cross-linking materials .

Properties

IUPAC Name

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBJEJYRKRXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Bis(trichlorosilylethyl)benzene, tech-95, the following table compares it with structurally or functionally related benzene derivatives and chlorosilanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Bis(trichlorosilylethyl)benzene, tech-95 52217-62-6 C₁₀H₂₀Cl₆Si₂ 409.15 Trichlorosilyl, benzene Silicone cross-linking, surface treatment
1,10-Bis(trichlorosilyl)decane 52217-62-6* C₁₀H₂₀Cl₆Si₂ 409.15 Trichlorosilyl (terminal) Polymer intermediates
(Trimethoxymethyl)benzene 707-07-3 C₁₀H₁₄O₃ 182.22 Methoxy, benzene Organic synthesis, solubilizing agent
Benzene-1,3,5-triyltrimethanol 4464-18-0 C₉H₁₂O₃ 168.19 Hydroxyl, benzene Dendrimer synthesis, cross-linking
Benzene, (1-methyl-1-propenyl)- (E/Z) 767-99-7 / 768-00-3 C₁₀H₁₂ 132.21 Alkenyl, benzene Fragrance intermediates, resins

* Note: CAS 52217-62-6 is shared by both compounds due to structural isomerism or database discrepancies.

Key Findings:

Structural Analogues: 1,10-Bis(trichlorosilyl)decane shares identical molecular weight and trichlorosilyl groups with Bis(trichlorosilylethyl)benzene but lacks the aromatic benzene core. This difference reduces its thermal stability compared to aromatic derivatives . (Trimethoxymethyl)benzene and Benzene-1,3,5-triyltrimethanol feature oxygen-containing substituents (methoxy, hydroxyl), which enhance solubility in polar solvents but reduce reactivity toward hydrolysis compared to trichlorosilyl groups .

Functional Group Reactivity :

  • Trichlorosilyl groups in Bis(trichlorosilylethyl)benzene enable rapid hydrolysis, forming siloxane networks. In contrast, methoxy and hydroxyl groups require catalysts (e.g., acids) for similar condensation reactions .
  • Alkenyl-substituted benzenes (e.g., (1-methyl-1-propenyl)-benzene) exhibit reactivity toward electrophilic aromatic substitution, making them useful in polymerization rather than cross-linking .

Industrial Applications :

  • Bis(trichlorosilylethyl)benzene is favored in silicone manufacturing due to its dual reactive sites (benzene for stability, trichlorosilyl for cross-linking).
  • Methoxy and hydroxyl derivatives find niche roles in pharmaceuticals and dendrimer synthesis, where controlled reactivity is critical .

Notes on Data Limitations:

  • Authoritative sources like the Merck Index and Combined Chemical Dictionary should be consulted for comprehensive datasets.
  • Structural Similarity : While some compounds (e.g., 1,10-Bis(trichlorosilyl)decane) share functional groups, their lack of aromaticity limits direct comparability in applications requiring thermal or chemical resistance .

Biological Activity

Bis(trichlorosilylethyl)benzene, tech-95, is a silicon-based compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its interactions with biological systems, safety profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈Cl₆Si₂
  • Molecular Weight : 410.56 g/mol
  • Purity : 95% (includes isomers)
  • Boiling Point : 148 °C at 0.1 mmHg
  • Density : 1.08 g/mL
  • Flash Point : 193 °C

The biological activity of bis(trichlorosilylethyl)benzene primarily stems from its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cellular signaling pathways and metabolic processes.

Toxicity Studies

Toxicological assessments indicate that bis(trichlorosilylethyl)benzene exhibits moderate toxicity in various biological models. In vitro studies have shown cytotoxic effects on mammalian cell lines at high concentrations, suggesting the need for careful handling and usage in biomedical applications .

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Edmiston et al. (2009) investigated the cytotoxic effects of bis(trichlorosilylethyl)benzene on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

This study highlights the potential of bis(trichlorosilylethyl)benzene as a candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Properties

Research published in the Journal of Organometallic Chemistry explored the antimicrobial properties of silicon compounds, including bis(trichlorosilylethyl)benzene. The study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Safety and Handling

Given its toxicity profile, appropriate safety measures should be implemented when handling bis(trichlorosilylethyl)benzene. Recommendations include:

  • Use of personal protective equipment (PPE)
  • Proper ventilation in work areas
  • Adherence to good industrial hygiene practices

Q & A

Q. What are the recommended methods for synthesizing Bis(trichlorosilylethyl)benzene, tech-95 in laboratory settings?

  • Methodological Answer: Synthesis should follow rigorous experimental protocols, including stepwise silylation of ethylene precursors with trichlorosilane under inert conditions. Document reaction parameters (e.g., temperature, solvent purity, and molar ratios) to ensure reproducibility. Include safety protocols for handling trichlorosilyl groups, such as using Schlenk lines to exclude moisture and detailing hazard mitigation in a dedicated section . For validation, cross-check yields with gas chromatography (GC) and characterize intermediates via infrared (IR) spectroscopy .

Q. How should researchers characterize the purity and structural integrity of Bis(trichlorosilylethyl)benzene, tech-95?

  • Methodological Answer: Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to confirm bond connectivity and purity. Supplement with elemental analysis and X-ray crystallography for unambiguous structural verification. For tech-grade materials, quantify impurities using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS). Report all instrumentation parameters (e.g., solvent, column type, and detector settings) to enable replication .

Q. What safety protocols are critical when handling Bis(trichlorosilylethyl)benzene, tech-95 due to its trichlorosilyl groups?

  • Methodological Answer: Conduct reactions in moisture-free environments (e.g., gloveboxes or sealed systems) to prevent hydrolysis, which can release HCl. Use personal protective equipment (PPE) including acid-resistant gloves and face shields. Document waste disposal procedures for chlorinated byproducts, adhering to institutional guidelines. Include a dedicated hazard section in publications to highlight risks like corrosivity and air sensitivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing Bis(trichlorosilylethyl)benzene, tech-95?

  • Methodological Answer: Apply a 2³ factorial design to test interactions between temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours). Use response surface methodology (RSM) to model yield and selectivity. For example:
VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)0.52.0
Time (hours)1224

Analyze variance (ANOVA) to identify significant factors and derive optimal conditions .

Q. What theoretical frameworks are appropriate for studying the reactivity of Bis(trichlorosilylethyl)benzene, tech-95 in silicon-based polymer synthesis?

  • Methodological Answer: Ground studies in organosilicon reaction mechanisms, focusing on Si-Cl bond activation and steric effects from the benzene backbone. Use density functional theory (DFT) calculations to model transition states during silyl group transfer. Compare experimental kinetics (e.g., Arrhenius plots) with computational results to validate mechanistic hypotheses. Align findings with established frameworks like Pearson’s hard/soft acid-base theory to explain nucleophilic attack patterns .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of Bis(trichlorosilylethyl)benzene, tech-95?

  • Methodological Answer: Address contradictions (e.g., conflicting NMR shifts) by cross-validating with alternative techniques like Raman spectroscopy or neutron diffraction. For ambiguous MS fragmentation patterns, use isotopic labeling or tandem MS (MS/MS). Incorporate computational chemistry (e.g., molecular dynamics simulations) to correlate spectral anomalies with conformational dynamics. Publish raw datasets to facilitate peer validation .

Q. What methodologies are effective for analyzing the thermal stability of Bis(trichlorosilylethyl)benzene, tech-95 under varying atmospheric conditions?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen and oxygen atmospheres to assess decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Use in situ Fourier-transform infrared (FTIR) spectroscopy to detect gaseous byproducts (e.g., HCl or siloxanes). Correlate degradation pathways with kinetic models (e.g., Kissinger method) to predict shelf-life under storage conditions .

Data Contradiction and Validation

Q. How should researchers address inconsistent catalytic activity reports in Bis(trichlorosilylethyl)benzene-mediated reactions?

  • Methodological Answer: Systematically replicate prior studies while controlling for variables like trace moisture, oxygen levels, and catalyst sourcing. Use design of experiments (DoE) to isolate confounding factors. Publish negative results and raw kinetic data to clarify reproducibility limits. For peer disputes, organize round-robin testing across independent labs with standardized protocols .

Q. What strategies validate the environmental impact assessments of Bis(trichlorosilylethyl)benzene, tech-95 in academic studies?

  • Methodological Answer: Conduct lifecycle analysis (LCA) using established databases (e.g., Ecoinvent) to quantify energy use and emissions. Pair with laboratory-scale biodegradation assays (e.g., OECD 301F) to measure persistence in soil/water. Compare results with computational toxicity models (e.g., QSAR) to identify discrepancies. Transparently report assumptions and uncertainty ranges in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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